molecular formula C9H17NO2 B3291154 Methyl 1-(methylamino)cyclohexane-1-carboxylate CAS No. 869939-85-5

Methyl 1-(methylamino)cyclohexane-1-carboxylate

Cat. No.: B3291154
CAS No.: 869939-85-5
M. Wt: 171.24 g/mol
InChI Key: VVFFJVYBIIFJOA-UHFFFAOYSA-N
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Description

Methyl 1-(methylamino)cyclohexane-1-carboxylate (CAS: 61324-64-9) is a cyclohexane-derived compound featuring a methyl ester and a methylamino substituent at the 1-position. Its molecular formula is C₁₀H₁₀N₂O, with a molecular weight of 174.20 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, as evidenced by its structural analogs in patent applications for drug candidates .

Properties

IUPAC Name

methyl 1-(methylamino)cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-10-9(8(11)12-2)6-4-3-5-7-9/h10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFFJVYBIIFJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCCCC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869939-85-5
Record name methyl 1-(methylamino)cyclohexane-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(methylamino)cyclohexane-1-carboxylate typically involves the reaction of cyclohexanone with methylamine, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the ester bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to ensure the desired purity of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    In the presence of aqueous HCl or H₂SO₄, the ester hydrolyzes to form 1-(methylamino)cyclohexane-1-carboxylic acid and methanol.

    C9H17NO2+H2OH+C8H15NO2+CH3OH\text{C}_{9}\text{H}_{17}\text{NO}_{2} + \text{H}_{2}\text{O} \xrightarrow{\text{H}^+} \text{C}_{8}\text{H}_{15}\text{NO}_{2} + \text{CH}_{3}\text{OH}

    Reaction conditions: Reflux at 100–120°C for 6–12 hours .

  • Basic Hydrolysis (Saponification) :
    Using NaOH or KOH, the ester converts to the carboxylate salt, which is acidified to yield the free carboxylic acid.

    C9H17NO2+OHC8H14NO2+CH3OH\text{C}_{9}\text{H}_{17}\text{NO}_{2} + \text{OH}^- \rightarrow \text{C}_{8}\text{H}_{14}\text{NO}_{2}^- + \text{CH}_{3}\text{OH}

    Typical solvents: Ethanol/water mixtures.

Reduction Reactions

The ester group is reducible to a primary alcohol using strong hydride donors:

  • LiAlH₄ Reduction :
    Lithium aluminum hydride reduces the ester to 1-(methylamino)cyclohexanemethanol.

    C9H17NO2LiAlH4C8H17NO+H2O\text{C}_{9}\text{H}_{17}\text{NO}_{2} \xrightarrow{\text{LiAlH}_4} \text{C}_{8}\text{H}_{17}\text{NO} + \text{H}_{2}\text{O}

    Reaction conditions: Anhydrous diethyl ether or THF, 0°C to room temperature .

Oxidation Reactions

The tertiary amine group resists oxidation under mild conditions but forms an N-oxide with strong oxidizers:

  • H₂O₂ or mCPBA Oxidation :

    C9H17NO2H2O2C9H17NO3\text{C}_{9}\text{H}_{17}\text{NO}_{2} \xrightarrow{\text{H}_{2}\text{O}_{2}} \text{C}_{9}\text{H}_{17}\text{NO}_{3}

    The N-oxide product is stabilized by the cyclohexane ring’s steric bulk.

Substitution Reactions

The methylamino group participates in nucleophilic substitution:

  • Alkylation :
    Reacting with alkyl halides (e.g., CH₃I) yields quaternary ammonium salts.

    C9H17NO2+CH3IC10H20INO2\text{C}_{9}\text{H}_{17}\text{NO}_{2} + \text{CH}_{3}\text{I} \rightarrow \text{C}_{10}\text{H}_{20}\text{INO}_{2}

    Solvents: Dichloromethane or acetonitrile; room temperature .

Transesterification

The ester group reacts with alcohols in acidic or basic media to form new esters:

  • Methanol Exchange :

    C9H17NO2+ROHH+C9H16NO2R+CH3OH\text{C}_{9}\text{H}_{17}\text{NO}_{2} + \text{ROH} \xrightarrow{\text{H}^+} \text{C}_{9}\text{H}_{16}\text{NO}_{2}\text{R} + \text{CH}_{3}\text{OH}

    Catalysts: p-Toluenesulfonic acid (PTSA) .

Cyclohexane Ring Reactivity

Under extreme conditions (e.g., Birch reduction), the ring may undergo partial hydrogenation, though this is less common due to steric hindrance from substituents .

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with protonation of the carbonyl oxygen enhancing electrophilicity.

  • N-Oxidation : Involves electrophilic attack of peroxide on the amine’s lone pair, forming a three-membered transition state.

Scientific Research Applications

Scientific Research Applications

  • Chemistry: Methyl 1-(methylamino)cyclohexane-1-carboxylate serves as a building block in the synthesis of complex organic molecules.
  • Biology: This compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and receptor binding.
  • Medicine: There is ongoing research to explore potential therapeutic applications, such as the development of new drugs for neurological disorders.
  • Industry: It is utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.

Chemical Reactions

Like 1-(Methylamino)cyclohexane-1-carboxylic acid, this compound can undergo several chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group using reducing agents such as lithium aluminum hydride.
  • Substitution: The methylamino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Analogs and Derivatives

Based on the search results, a related compound, 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid, is relevant. Its reactions include:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
  • Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
  • Substitution: Undergoing nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

1-(Methylamino)cyclohexane-1-carboxylic acid, a compound structurally related to this compound, has demonstrated biological activities. Research indicates that 1-(Methylamino)cyclohexane-1-carboxylic acid may exert its effects primarily through modulation of neurotransmitter systems, particularly by enhancing GABAergic inhibition in the cerebellar cortex. Studies have shown that administration of 1-(Methylamino)cyclohexane-1-carboxylic acid significantly decreased the spontaneous firing rate of Purkinje cells in rats, suggesting an enhancement of inhibitory signals mediated by GABAergic interneurons.

1-(Methylamino)cyclohexane-1-carboxylic acid has also shown potential in reducing seizure activity through its action on neuronal excitability. In vivo studies reported a decrease in spontaneous simple spike activity in Purkinje cells following administration of 1-(Methylamino)cyclohexane-1-carboxylic acid, which was linked to enhanced inhibition from GABAergic neurons.

Arginase Inhibition

Patents have highlighted the role of 1-(Methylamino)cyclohexane-1-carboxylic acid as an arginase inhibitor. The inhibition of arginase may have therapeutic implications for conditions including cancer and cardiovascular diseases.

Mechanism of Action

The mechanism of action of Methyl 1-(methylamino)cyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

Methyl 1-Amino-4-methylcyclohexanecarboxylate (CAS: 181300-38-9)
  • Structure: Differs by the presence of a 4-methyl group and a primary amino group instead of methylamino.
  • Molecular Weight : 214.3 g/mol (higher due to additional methyl).
  • The primary amino group may enhance hydrogen bonding but reduce lipophilicity .
Methyl 2-(chloromethyl)cyclohexane-1-carboxylate (CAS: EN300-651199)
  • Structure: Contains a chloromethyl group instead of methylamino.
  • Molecular Weight : 352.19 g/mol.
  • Implications: The chloromethyl group increases electrophilicity, making it more reactive in nucleophilic substitutions.

Ester Group Modifications

Ethyl 3-amino-4-methylcyclohexane-1-carboxylate (CAS: 1044637-58-2)
  • Structure: Ethyl ester (vs. methyl) with amino and 4-methyl groups.
  • Molecular Weight : 201.27 g/mol.
  • Implications: The ethyl ester may enhance metabolic stability and lipophilicity, affecting bioavailability. Positional differences (3-amino vs. 1-methylamino) alter spatial interactions in binding sites .

Ring Size and Saturation Effects

Methyl 1-(methylamino)cyclobutanecarboxylate (Patent Reference)
  • Structure : Cyclobutane ring (4-membered) instead of cyclohexane.
  • Implications : Increased ring strain in cyclobutane enhances reactivity but reduces stability. Patent data show its use in synthesizing spirolactams (e.g., LCMS m/z 411 [M+H]⁺), suggesting similar intermediates for strained macrocycles .
Methyl cyclohex-1-ene-1-carboxylate (CAS: 18448-47-0)
  • Structure : Unsaturated cyclohexene ring.
  • Molecular Weight : 140.18 g/mol.
  • Implications : The double bond increases rigidity and conjugation, altering electronic properties. This compound’s applications focus on organic synthesis rather than bioactive intermediates .

Functional Group Complexity

Methyl 1-[(cyclopentylcarbamoyl)amino]cyclohexanecarboxylate (CAS: 1429901-04-1)
  • Structure : Urea-linked cyclopentyl group.
  • Implications: The urea moiety adds hydrogen-bonding capacity and bulkiness, likely enhancing target specificity in drug design. Contrasts with the simpler methylamino group’s versatility in coupling reactions .

Pharmaceutical Relevance

  • Spirolactam Synthesis : Cyclobutane analogs (e.g., Reference Example 107) yield compounds with LCMS m/z 658 [M+H]⁺, indicating utility in kinase inhibitors or protease-targeted therapies .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
Methyl 1-(methylamino)cyclohexane-1-carboxylate C₁₀H₁₀N₂O 174.20 1-Methylamino, methyl ester Pharmaceutical intermediate
Methyl 1-Amino-4-methylcyclohexanecarboxylate C₁₁H₂₂N₂O₂ 214.30 1-Amino, 4-methyl, methyl ester Steric hindrance studies
Methyl 2-(chloromethyl)cyclohexane-1-carboxylate C₁₀H₁₅ClO₂ 352.19 Chloromethyl, methyl ester Reactive intermediate
Ethyl 3-amino-4-methylcyclohexane-1-carboxylate C₁₀H₁₉NO₂ 201.27 3-Amino, 4-methyl, ethyl ester Antimicrobial research
Methyl 1-(methylamino)cyclobutanecarboxylate C₈H₁₃NO₂ 155.20 Cyclobutane core Spirolactam synthesis

Biological Activity

Methyl 1-(methylamino)cyclohexane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of neurobiology and pharmacology. This article reviews the biological activity associated with this compound, drawing from various studies and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C10_{10}H17_{17}N\O2_2
  • Molecular Weight : 183.25 g/mol
  • Structural Features : The compound features a cyclohexane ring with a methylamino group and a carboxylate ester functional group.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to modulate the activity of neurotransmitters, particularly in neuronal differentiation and maturation processes.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties, particularly in neuroblastoma cell lines. The compound promotes neuronal differentiation, which is crucial for developing therapeutic strategies for neurodegenerative diseases.

Cytotoxicity Studies

A series of cytotoxicity assays were performed to evaluate the safety profile of this compound. The results indicated that at pharmacologically relevant concentrations, the compound does not exhibit significant cytotoxic effects on human cell lines.

StudyCell TypeConcentration (µM)Observed Effect
Neuroblastoma10Induction of differentiation
Human lung epithelial50No significant cytotoxicity
HL-60 leukemia cells20Dose-dependent decrease in viability

Study on Neuroblastoma Differentiation

A pivotal study demonstrated that this compound significantly induces differentiation in neuroblastoma cells. The mechanism involves alterations in mitochondrial metabolism and energy production pathways, leading to enhanced neuronal characteristics in treated cells .

Toxicological Assessment

In a comprehensive toxicity assessment, this compound was evaluated for acute toxicity and skin irritation potential. Results indicated that the compound has a low toxicity profile, making it a candidate for further pharmacological development .

Research Findings

Recent studies have highlighted the potential of this compound as a therapeutic agent. Key findings include:

  • Neuronal Differentiation : The compound promotes maturation in neuroblastoma cells, suggesting its utility in treating conditions like neuroblastoma or other neurodegenerative diseases.
  • Non-Cytotoxic Profile : Even at higher concentrations, it does not induce significant cytotoxic effects, indicating a favorable safety profile for potential therapeutic applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-(methylamino)cyclohexane-1-carboxylate
Reactant of Route 2
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Methyl 1-(methylamino)cyclohexane-1-carboxylate

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